4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
CAS No.: 946223-83-2
Cat. No.: VC11959716
Molecular Formula: C20H18FN3OS
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946223-83-2 |
|---|---|
| Molecular Formula | C20H18FN3OS |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 4-fluoro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H18FN3OS/c1-13-2-4-14(5-3-13)18-17(24-10-11-26-20(24)23-18)12-22-19(25)15-6-8-16(21)9-7-15/h2-9H,10-12H2,1H3,(H,22,25) |
| Standard InChI Key | SHXUWLQKNVGXMV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=C(C=C4)F |
Introduction
The compound 4-fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b] thiazol-5-yl]methyl}benzamide is a complex organic molecule that belongs to the class of benzamides. It features a unique structural arrangement, incorporating an imidazo[2,1-b] thiazole ring system linked to a benzamide moiety. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in organic chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazo[2,1-b] thiazole core and its subsequent functionalization with the benzamide moiety. Common methods might involve condensation reactions or cross-coupling techniques.
Potential Applications
While specific data on this compound is lacking, similar structures have been explored for various biological activities:
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Pharmacological Activity: Benzamides and imidazo[2,1-b] thiazoles have been studied for their potential as enzyme inhibitors, receptor modulators, or anticancer agents .
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Biological Stability: The presence of fluorine can enhance metabolic stability, potentially improving the compound's pharmacokinetic profile .
Research Findings and Future Directions
Given the absence of direct research findings on this compound, future studies could focus on:
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Synthetic Optimization: Developing efficient synthesis routes.
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Biological Screening: Evaluating its activity against various biological targets.
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Pharmacokinetic Studies: Assessing its metabolic stability and bioavailability.
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